Pyridazin-3-YL(pyridin-3-YL)methanone
Overview
Description
Pyridazin-3-YL(pyridin-3-YL)methanone is a complex organic compound . It’s likely to be a derivative of pyridazin-3-ones, which are known for their diverse pharmacological activities . Pyridazin-3-ones are easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesizing new drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, pyrazolo [1,5-a]pyridin-3-yl pyridazin-3-ones, can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .
Scientific Research Applications
Crystallographic Studies and Molecular Synthesis
- A study conducted by Kloubert et al. (2012) focused on the methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, resulting in a compound with distinct crystallographic features. The analysis revealed significant dihedral angles between the indolizine unit and the attached pyridyl and pyridinoyl rings, providing insights into the structural flexibility of such compounds (Kloubert et al., 2012).
Reactivity and Complex Formation
- Saldías et al. (2020) described the synthesis of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine. This research highlights the reactivity of pyridazine derivatives and their potential in forming complexes with metals, which could be useful in catalysis or material science applications (Saldías et al., 2020).
Synthetic Routes and Antimicrobial Activities
- Narasimhan et al. (2011) and Napoleon et al. (2015) explored the synthesis of various pyridazin-3-yl(pyridin-3-yl)methanone derivatives and evaluated their antimicrobial and antimycobacterial activities. These studies highlight the potential pharmacological applications of these compounds, particularly in addressing microbial resistance (Narasimhan et al., 2011); (Napoleon et al., 2015).
Advanced Material Applications
- Volpi et al. (2017) conducted a study on the one-pot synthesis of imidazo[1,5-a]pyridine derivatives, showcasing the potential of this compound derivatives in creating materials with large Stokes' shifts. This property is particularly relevant for applications in luminescent materials and optical sensors (Volpi et al., 2017).
Future Directions
Properties
IUPAC Name |
pyridazin-3-yl(pyridin-3-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10(8-3-1-5-11-7-8)9-4-2-6-12-13-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDVBUWBKQMMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443362 | |
Record name | PYRIDAZIN-3-YL(PYRIDIN-3-YL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188630-95-7 | |
Record name | PYRIDAZIN-3-YL(PYRIDIN-3-YL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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